2-Methoxy-5-(trifluoromethyl)benzamide

Overview

Description

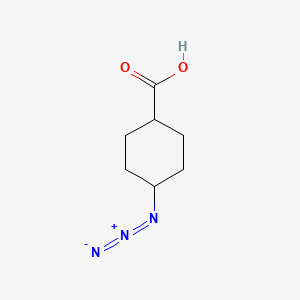

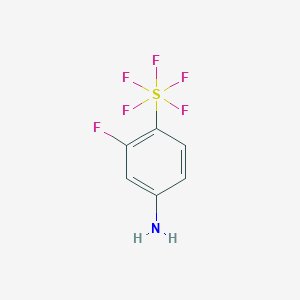

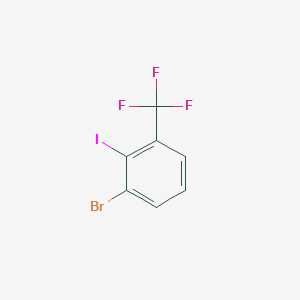

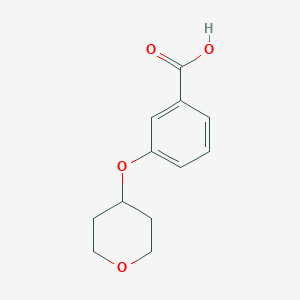

2-Methoxy-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is a solid-powder substance . It is used in chemical synthesis .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethyl)benzamide is 1S/C9H8F3NO2/c1-15-7-3-2-5 (9 (10,11)12)4-6 (7)8 (13)14/h2-4H,1H3, (H2,13,14) . This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)benzamide is a solid-powder substance . It has a molecular weight of 219.16 . The compound is stored at ambient temperature .Scientific Research Applications

Neuroleptic Activity and Synthesis

2-Methoxy-5-(trifluoromethyl)benzamide derivatives have been synthesized and studied for their potential neuroleptic activities, particularly in relation to their inhibitory effects on stereotyped behavior in animal models. These compounds exhibit a significant correlation between their structure and neuroleptic activity, suggesting their potential utility in developing new treatments for psychotic disorders (Iwanami et al., 1981).

Melanoma Imaging and Therapy

Radioiodinated derivatives of 2-Methoxy-5-(trifluoromethyl)benzamide have shown high uptake in melanoma models, indicating their potential as agents for melanoma imaging and possibly therapy. These compounds have been evaluated for their selectivity and efficacy in targeting melanoma tissues, offering insights into the design of more effective diagnostic and therapeutic agents for melanoma (Eisenhut et al., 2000).

Glucokinase Activation for Diabetes Treatment

Derivatives of 2-Methoxy-5-(trifluoromethyl)benzamide have been identified as potent glucokinase activators, showing promise in the treatment of type 2 diabetes mellitus. These compounds have demonstrated significant effects in increasing glucose uptake and reducing blood glucose levels in animal models, highlighting their potential as novel therapeutic agents for diabetes management (Park et al., 2014).

Sigma-2 Receptor Imaging in Solid Tumors

Fluorine-18 labeled benzamide analogs, including derivatives of 2-Methoxy-5-(trifluoromethyl)benzamide, have been explored for their utility in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds have shown high tumor uptake and favorable tumor-to-normal tissue ratios, indicating their potential in the non-invasive assessment of tumor biology and the monitoring of therapeutic responses (Tu et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

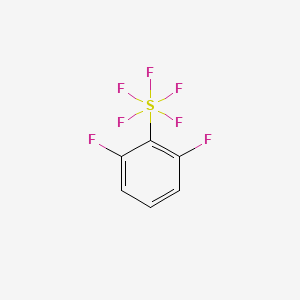

The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug, which can enhance its interaction with its target .

Mode of Action

Without specific information on “2-Methoxy-5-(trifluoromethyl)benzamide”, it’s hard to say exactly how it interacts with its targets. The methoxy and trifluoromethyl groups could influence the binding affinity and specificity of the compound .

Biochemical Pathways

Benzamides can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group is often used to improve the metabolic stability of a drug, which could enhance its bioavailability .

Result of Action

Without specific information, it’s hard to say exactly what the molecular and cellular effects of “2-Methoxy-5-(trifluoromethyl)benzamide” are. The effects would depend on the specific targets of the compound and how it alters their function .

Action Environment

The action, efficacy, and stability of “2-Methoxy-5-(trifluoromethyl)benzamide” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can improve the stability of a compound, potentially making it more resistant to metabolic degradation .

properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTWILFWSVFPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282526 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)benzamide | |

CAS RN |

874804-06-5 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)